An In-depth Technical Guide to 3-Chloro-4-(difluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Chloro-4-(difluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have made fluorinated building blocks indispensable in the medicinal chemist's toolbox. Among these, 3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) emerges as a particularly valuable intermediate. Its trifunctional nature, presenting an aniline core for amide bond formation or nucleophilic aromatic substitution, a chloro substituent for steric and electronic modulation, and a difluoromethoxy group for enhancing pharmacokinetic properties, positions it as a key precursor for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors.
This technical guide provides a comprehensive overview of 3-Chloro-4-(difluoromethoxy)aniline, from its synthesis and analytical characterization to its potential applications in drug development, with a focus on providing practical, field-proven insights for researchers and scientists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Chloro-4-(difluoromethoxy)aniline is fundamental to its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 39211-55-7 | N/A |
| Molecular Formula | C₇H₆ClF₂NO | [1] |
| Molecular Weight | 193.58 g/mol | [2] |
| IUPAC Name | 3-chloro-4-(difluoromethoxy)aniline | N/A |
| Synonyms | 3-Chloro-4-(difluoromethoxy)benzenamine | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Predicted LogP | 2.7 | [2] |
Synthesis of 3-Chloro-4-(difluoromethoxy)aniline: A Strategic Approach
The synthesis of 3-Chloro-4-(difluoromethoxy)aniline can be strategically approached in a multi-step sequence, starting from a readily available precursor. The following protocol is a robust and logical pathway, adapted from established methodologies for analogous compounds.[3]
Synthetic Scheme
Caption: A plausible synthetic workflow for 3-Chloro-4-(difluoromethoxy)aniline.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 3-Chloro-4-(difluoromethoxy)-1-nitrobenzene
This initial step involves the difluoromethoxylation of 3-chloro-4-nitrophenol. The choice of a difluoromethylating agent and base is critical for achieving high yield and minimizing side reactions.
-
Materials:
-
3-Chloro-4-nitrophenol
-
Chlorodifluoromethane (ClCF₂H) or Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
-
Procedure:
-
To a solution of 3-chloro-4-nitrophenol in DMF, add potassium carbonate.
-
The reaction mixture is then treated with a suitable difluoromethylating agent. If using chlorodifluoromethane, it would be bubbled through the solution under controlled temperature and pressure.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-chloro-4-(difluoromethoxy)-1-nitrobenzene.
-
-
Causality of Choices:
-
DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the starting material and the inorganic base, facilitating a homogeneous reaction.
-
Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group, making it nucleophilic for the subsequent reaction.
-
Part 2: Synthesis of 3-Chloro-4-(difluoromethoxy)aniline
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is often the method of choice for its clean conversion and high yields.
-
Materials:
-
3-Chloro-4-(difluoromethoxy)-1-nitrobenzene
-
Palladium on carbon (10% Pd/C) or Iron powder (Fe) and Ammonium chloride (NH₄Cl)
-
Ethanol or Methanol
-
Hydrogen gas (if using Pd/C)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 3-chloro-4-(difluoromethoxy)-1-nitrobenzene in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 3-Chloro-4-(difluoromethoxy)aniline.
-
-
Causality of Choices:
-
Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers high selectivity and is generally applicable to a wide range of substrates.
-
Ethanol is a suitable solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.
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Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The structural motifs present in 3-Chloro-4-(difluoromethoxy)aniline make it an exceptionally attractive building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors.
Specifically, this aniline derivative is a prime candidate for the synthesis of analogues of successful Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors like Gefitinib and Lapatinib.[4][5] The 3-chloro-4-substituted aniline core is a common feature in these drugs.[4][5] The difluoromethoxy group at the 4-position can offer advantages over the benzyloxy group found in Lapatinib by potentially improving metabolic stability and modulating lipophilicity.
Caption: Role of 3-Chloro-4-(difluoromethoxy)aniline in kinase inhibitor synthesis.
The synthesis of such inhibitors would typically involve a nucleophilic aromatic substitution reaction between 3-Chloro-4-(difluoromethoxy)aniline and a suitable heterocyclic core, such as a 4-chloroquinazoline.[4] This reaction would lead to the formation of a 4-anilinoquinazoline scaffold, which is the core structure of many EGFR inhibitors.[4]
Analytical Characterization: A Spectroscopic Profile
Accurate analytical characterization is paramount for confirming the identity and purity of 3-Chloro-4-(difluoromethoxy)aniline. The following tables summarize the expected spectroscopic data based on its structure and data from analogous compounds.[6][7][8][9][10][11]
Expected ¹H NMR Spectral Data (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic-H | 6.8 - 7.2 | m | - |
| -NH₂ | 3.5 - 4.5 | br s | - |
| -OCHF₂ | 6.5 - 7.0 | t | J(H-F) ≈ 73-75 |
Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 145 |
| Aromatic C-Cl | 118 - 122 |
| Aromatic C-O | 145 - 150 |
| Other Aromatic C-H | 115 - 130 |
| -OCHF₂ | 114 - 118 (t, J(C-F) ≈ 255-260 Hz) |
Expected Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 193/195 | [M]⁺∙ molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 128 | [M - OCHF₂]⁺ |
| 99 | [M - OCHF₂ - Cl]⁺ |
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3300 - 3500 | N-H stretching (amine) |
| 1600 - 1650 | N-H bending (amine) |
| 1500 - 1600 | C=C stretching (aromatic) |
| 1000 - 1200 | C-O stretching (ether) and C-F stretching |
| 700 - 850 | C-Cl stretching |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Chloro-4-(difluoromethoxy)aniline. Based on the safety data for analogous compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Chloro-4-(difluoromethoxy)aniline is a strategically important building block with significant potential in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules, particularly targeted therapeutics like kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. As the demand for more effective and safer drugs continues to grow, the importance of well-characterized and strategically designed intermediates like 3-Chloro-4-(difluoromethoxy)aniline will undoubtedly increase.
References
-
PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
- Google Patents. (n.d.). CN100420676C - Synthetic intermediate of gefitinib and its preparation method and use.
-
SpectraBase. (n.d.). 3-(Difluoromethoxy)aniline. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Retrieved from [Link]
-
MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
-
UKM. (n.d.). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Thieme. (2018). A New Synthesis of Gefitinib. Retrieved from [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
MOLBASE. (n.d.). 3-[chloro(difluoro)methoxy]aniline|39065-91-3. Retrieved from [Link]
-
Dove Medical Press. (2022). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-4-(difluoromethoxy)aniline (C7H6ClF2NO). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Chloro-difluoro-methoxy)-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]
-
PubChem. (n.d.). Lapatinib. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-chloro-4-(difluoromethoxy)aniline (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]
- 2. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. ukm.my [ukm.my]
- 5. benchchem.com [benchchem.com]
- 6. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR [m.chemicalbook.com]
- 7. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Chloro-4-methylaniline(95-74-9) 1H NMR [m.chemicalbook.com]
- 10. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR [m.chemicalbook.com]
- 11. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [m.chemicalbook.com]

